2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane
Description
2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is an epoxide derivative featuring a phenoxy moiety substituted with a methoxy (-OCH₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. This compound is synthesized via nucleophilic epoxide ring-opening reactions, often employing epichlorohydrin or similar epoxide precursors under basic conditions . Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which modulate electronic properties and reactivity.
Properties
IUPAC Name |
2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-15-10-3-2-7(16-5-8-6-17-8)4-9(10)11(12,13)14/h2-4,8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXONGVPXHTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds containing the trifluoromethyl group. The presence of this group enhances biological activity due to its electronic properties, which can affect the molecule's interaction with biological targets. For instance, derivatives of oxirane compounds have shown significant antibacterial effects against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Oxirane Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 9c | Pseudomonas aeruginosa | 19 mm diameter inhibition |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Trifluoromethyl-substituted compounds have been noted for their ability to inhibit cancer cell growth in various assays. For example, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, suggesting that similar structures may possess anticancer activity .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
Material Science Applications
In material science, compounds like 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane are explored for their potential as epoxy resins and coatings due to their favorable mechanical properties and chemical resistance. The trifluoromethyl group may enhance the thermal stability and hydrophobicity of the resulting materials.
Agrochemical Applications
The compound's unique structure may also lend itself to applications in agrochemicals as a potential pesticide or herbicide. The trifluoromethyl moiety is known to improve bioactivity and stability in agricultural formulations, making it a candidate for further exploration in crop protection products.
Case Studies
- Antimicrobial Screening : A study investigating the antimicrobial effects of various oxirane derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the electron-withdrawing nature of the trifluoromethyl group, which alters the electronic distribution within the molecule .
- Anticancer Activity Investigation : Research on N-Aryl derivatives indicated that modifications at specific positions significantly impacted their efficacy against cancer cell lines, leading to new insights into structure-activity relationships that could guide future drug design .
Mechanism of Action
The mechanism of action of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The target compound’s 4-methoxy group enhances solubility in polar solvents compared to purely trifluoromethyl-substituted analogues (e.g., 2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane) .
- Reactivity: Nitro-substituted derivatives (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane) exhibit higher electrophilicity, favoring nucleophilic attacks, whereas methoxy groups stabilize the epoxide ring .
- Steric Considerations : Ortho-substituted trifluoromethyl groups (e.g., 2-[[2-(Trifluoromethyl)phenyl]methyl]oxirane) introduce steric bulk, reducing reaction yields in ring-opening reactions .
Physical and Spectroscopic Properties
Biological Activity
The compound 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane , also known by its CAS number 2411292-83-4, is a synthetic organic molecule characterized by its unique oxirane structure. This compound has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 248.21 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₃O₃ |
| Molecular Weight | 248.21 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting lipid metabolism and cellular signaling pathways.
- Enzyme Inhibition : The compound's structure allows it to interact with enzymes that are crucial for fatty acid synthesis, similar to other oxirane derivatives that have shown inhibitory effects on fatty-acid synthase (FASN) .
- Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells .
Pharmacological Effects
Research into the pharmacological effects of this compound has revealed several key findings:
- Anticancer Potential : Similar compounds have been investigated for their anticancer properties, showing efficacy in inhibiting tumor growth in various cancer models .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to therapeutic effects in conditions characterized by chronic inflammation .
Study 1: Anticancer Activity
A study published in Medicinal Chemistry Research explored the anticancer effects of related oxirane compounds. The findings suggested that these compounds could inhibit cell proliferation in breast cancer cell lines through apoptosis induction . Although specific data on this compound was not included, the structural similarities imply potential efficacy.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of oxirane derivatives with FASN. It was found that certain modifications to the oxirane structure significantly increased inhibitory potency against FASN, suggesting a similar mechanism may apply to our compound of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
